(E)-Bis(4-decylphenyl)diazene
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Overview
Description
(E)-Bis(4-decylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (-N=N-) flanked by two phenyl rings substituted with decyl groups. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-decylphenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are:
Formation of Diazonium Salt: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-decylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(4-decylphenyl)diazene can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: Under certain conditions, the azo group can be oxidized to form nitro compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Reduction: Formation of 4-decylaniline.
Oxidation: Formation of nitro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of (E)-Bis(4-decylphenyl)diazene depends on its specific application:
In Biological Systems: It may interact with cellular components, disrupting normal cellular functions or inducing cell death.
In Industrial Applications: It acts as a colorant or stabilizer by interacting with other chemical components to enhance product properties.
Comparison with Similar Compounds
Similar Compounds
(E)-Bis(4-phenyl)diazene: Lacks the decyl groups, making it less hydrophobic.
(E)-Bis(4-methylphenyl)diazene: Contains methyl groups instead of decyl groups, affecting its solubility and reactivity.
Uniqueness
(E)-Bis(4-decylphenyl)diazene is unique due to the presence of long alkyl chains (decyl groups), which influence its solubility, hydrophobicity, and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and stability properties.
Properties
CAS No. |
37593-00-3 |
---|---|
Molecular Formula |
C32H50N2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
bis(4-decylphenyl)diazene |
InChI |
InChI=1S/C32H50N2/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-34-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |
InChI Key |
BDKMJLSJFJTBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCCCCCC |
Origin of Product |
United States |
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